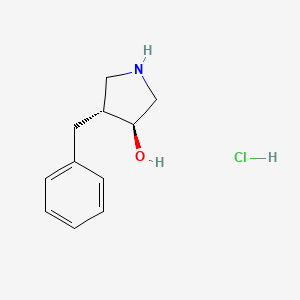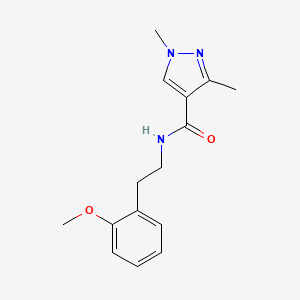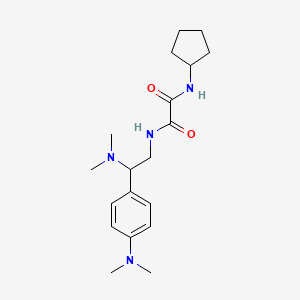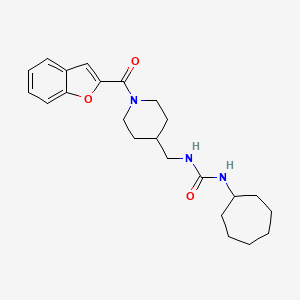
1-(4-メトキシベンゾイル)-6-インドリンカルボン酸
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Methoxybenzoyl)-6-indolinecarboxylic acid is a useful research compound. Its molecular formula is C17H15NO4 and its molecular weight is 297.31. The purity is usually 95%.
BenchChem offers high-quality 1-(4-Methoxybenzoyl)-6-indolinecarboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-Methoxybenzoyl)-6-indolinecarboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
- 潜在的な抗がん剤: これらの誘導体は、潜在的な抗がん剤として有望です。 構造修飾により、癌細胞に対する細胞毒性が向上した化合物が得られる可能性があります .
- 貴金属イオン回収: Lは、水溶液から貴金属イオン(Au(III)、Ag(I)、Pd(II)、およびPt(II)など)を回収するために使用されます。 この目的のために、動的溶媒抽出と静的ポリマー膜という2つの分離プロセスが使用されます .
スチルベンおよびジヒドロスチルベン誘導体の合成
クマリンダイマーの合成
金属イオン回収
作用機序
The compound also contains a methoxybenzoyl group, which could potentially influence its biological activity. For example, 4-Methoxybenzoic acid has been used in oxidation and reduction of cytochrome c in solution through different self-assembled monolayers on gold electrodes using cyclic voltammetry .
生化学分析
Biochemical Properties
1-(4-Methoxybenzoyl)-6-indolinecarboxylic acid could potentially interact with various enzymes, proteins, and other biomolecules in the body. For instance, it might bind to certain enzymes and alter their activity, leading to changes in biochemical reactions . The nature of these interactions would depend on the specific structure and properties of the compound.
Cellular Effects
The effects of 1-(4-Methoxybenzoyl)-6-indolinecarboxylic acid on cells and cellular processes would likely be diverse and complex. It could potentially influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . The exact effects would depend on the concentration of the compound and the specific types of cells involved.
Molecular Mechanism
The molecular mechanism of action of 1-(4-Methoxybenzoyl)-6-indolinecarboxylic acid would involve its interactions with various biomolecules within the cell. It might bind to certain biomolecules, inhibit or activate enzymes, and cause changes in gene expression . The specific details of these interactions would depend on the structure and properties of the compound.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-(4-Methoxybenzoyl)-6-indolinecarboxylic acid could change over time. This could include changes in the compound’s stability, degradation, and long-term effects on cellular function. These effects would likely be observed in both in vitro and in vivo studies .
Dosage Effects in Animal Models
In animal models, the effects of 1-(4-Methoxybenzoyl)-6-indolinecarboxylic acid would likely vary with different dosages. Lower dosages might have minimal effects, while higher dosages could potentially cause toxic or adverse effects . The specific effects would depend on the dosage and the specific animal model used.
Metabolic Pathways
1-(4-Methoxybenzoyl)-6-indolinecarboxylic acid could potentially be involved in various metabolic pathways. It might interact with certain enzymes or cofactors, and could potentially affect metabolic flux or metabolite levels . The specific details would depend on the structure and properties of the compound.
Transport and Distribution
Within cells and tissues, 1-(4-Methoxybenzoyl)-6-indolinecarboxylic acid would likely be transported and distributed via specific transporters or binding proteins. It could potentially affect its localization or accumulation within cells .
Subcellular Localization
The subcellular localization of 1-(4-Methoxybenzoyl)-6-indolinecarboxylic acid would depend on various factors, including any targeting signals or post-translational modifications that direct it to specific compartments or organelles . Its localization could potentially affect its activity or function within cells.
特性
IUPAC Name |
1-(4-methoxybenzoyl)-2,3-dihydroindole-6-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO4/c1-22-14-6-4-12(5-7-14)16(19)18-9-8-11-2-3-13(17(20)21)10-15(11)18/h2-7,10H,8-9H2,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMRNZBBXERLOPA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)N2CCC3=C2C=C(C=C3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![7-[4-(6-Cyclopropyl-5-fluoropyrimidin-4-yl)piperazin-1-yl]-5-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B2543832.png)




![1-[3-(3,4-dimethoxyphenyl)-5-(4-ethylphenyl)-4,5-dihydro-1H-pyrazol-1-yl]propan-1-one](/img/structure/B2543841.png)
![2,3,5,6-tetramethyl-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2543842.png)
![2-Ethyl-5-((2-fluorophenyl)(4-methylpiperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2543843.png)
![Diethyl({2-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]ethyl})amine](/img/structure/B2543844.png)
![N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-5-methylisoxazole-3-carboxamide hydrochloride](/img/structure/B2543845.png)
![1-Ethyl-4-[4-(oxiran-2-ylmethoxy)phenyl]triazole](/img/structure/B2543847.png)

![8-[[4-[4-[(4-Methoxycarbonylbenzoyl)amino]phenyl]benzoyl]amino]naphthalene-1-sulfonic acid](/img/structure/B2543851.png)

